molecular formula C13H20O5S B12798889 3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 57105-54-1

3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12798889
CAS No.: 57105-54-1
M. Wt: 288.36 g/mol
InChI Key: NVXLNAHUHMADBS-UHFFFAOYSA-N
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Description

3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 57105-54-1) is a bicyclic organic compound with the molecular formula C₁₃H₂₀O₅S and a molecular weight of 288.36 g/mol . Its structure features a 7-oxabicyclo[2.2.1]heptane core, a carboxylic acid group at position 2, and a propan-2-yl sulfanyl ethoxycarbonyl substituent at position 2. Key physical properties include:

  • Boiling point: 448.1°C (760 mmHg)
  • Density: 1.273 g/cm³
  • LogP (XlogP3-AA): 1.3
  • Hydrogen bond donors/acceptors: 1/6 .

The compound is listed under aliases such as NSC-202748 and DS-015569, though its specific biological or industrial applications remain underexplored in the available literature .

Properties

CAS No.

57105-54-1

Molecular Formula

C13H20O5S

Molecular Weight

288.36 g/mol

IUPAC Name

3-(2-propan-2-ylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C13H20O5S/c1-7(2)19-6-5-17-13(16)11-9-4-3-8(18-9)10(11)12(14)15/h7-11H,3-6H2,1-2H3,(H,14,15)

InChI Key

NVXLNAHUHMADBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCOC(=O)C1C2CCC(C1C(=O)O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 202748 involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to maintain the integrity of the compound and achieve high yields.

Industrial Production Methods: In an industrial setting, the production of NSC 202748 is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality and efficiency. The use of catalysts and solvents is also crucial in enhancing the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: NSC 202748 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound, which determine its reactivity and the types of products formed.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to remove oxygen atoms or add hydrogen atoms.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine to replace hydrogen atoms with halogen atoms.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

NSC 202748 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: NSC 202748 is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of NSC 202748 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[2.2.1]heptane Cores

Table 1: Core Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
Target Compound C₁₃H₂₀O₅S 288.36 3: Propan-2-yl sulfanyl ethoxycarbonyl; 2: Carboxylic acid Sulfur-containing substituent
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1820579-41-6) C₁₀H₁₂O₅ 212.20 3: Methoxycarbonyl; 2: Carboxylic acid Simpler substituent, no sulfur
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid (CAS 877124-64-6) C₈H₁₀O₃ 154.16 6: Oxo; 2: Carboxylic acid No ether oxygen in core
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid C₁₂H₁₉NO₄ 241.29 7: tert-butoxycarbonyl (Boc); 2: Carboxylic acid Nitrogen in core (azabicyclo)
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₁₅H₁₆ClNO₄ 309.75 3: 2-Chloroanilinocarbonyl; 2: Carboxylic acid Aromatic amine substituent

Key Observations :

Bioactive Analogues: Thromboxane Receptor Antagonists

Several thromboxane A₂ (TXA₂) receptor antagonists share the 7-oxabicyclo[2.2.1]heptane scaffold, demonstrating the pharmacological relevance of this core:

Table 2: Bioactive Analogues
Compound Name Structure Features Biological Activity Potency (KB Range) Reference
SQ 29,548 7-Oxabicyclo[2.2.1]heptane with heptenoic acid chain Competitive TXA₂ antagonist 0.5–20 nM (rat tissues)
SQ 30,741 Similar core with oxaheptylamino substituent TXA₂ antagonist with lower potency than SQ 29,548 ~20 nM (rat aorta)
Target Compound Propan-2-yl sulfanyl ethoxycarbonyl substituent Unknown (structural similarity suggests potential TXA₂ modulation) N/A

Key Observations :

  • SQ 29,548 and SQ 30,741 highlight how substituents on the bicyclic core influence receptor binding. SQ 29,548’s hydrophobic heptenoic acid chain enhances potency, while the target compound’s sulfur-containing group may offer unique binding interactions .

Physicochemical Property Comparison

Table 3: Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) PSA (Ų) Rotatable Bonds Reference
Target Compound 448.1 1.273 72.83 7
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid Not reported Not reported 54.4 1
3-(Methoxycarbonyl)-7-oxabicyclo[...] Not reported Not reported ~72* 5

Key Observations :

  • The target compound’s 7 rotatable bonds (vs. 1 in the 6-oxo analogue) suggest greater conformational flexibility, which may impact membrane permeability or crystallization .
  • Polar surface area (PSA) differences (72.83 vs. 54.4 Ų) correlate with hydrogen-bonding capacity, influencing solubility and bioavailability .

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